methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate
Description
Methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate is a chiral amino acid derivative characterized by:
- Stereochemistry: (2S) configuration at the ester-bearing carbon and (2R) configuration at the acetamido group.
- Functional groups: A benzyloxycarbonyl (Z)-protected amine, a phenyl-substituted acetamido moiety, and a branched 3-methylbutanoate ester.
- Molecular formula: C₂₃H₂₇N₂O₅ (calculated molecular weight: 423.19 g/mol).
This compound is typically synthesized via coupling reactions between Z-protected amino acids and methyl esters, followed by purification via column chromatography. Its structural complexity and stereochemical specificity make it relevant in peptide synthesis and pharmaceutical intermediates .
Properties
IUPAC Name |
methyl (2S)-3-methyl-2-[[(2R)-2-phenyl-2-(phenylmethoxycarbonylamino)acetyl]amino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-15(2)18(21(26)28-3)23-20(25)19(17-12-8-5-9-13-17)24-22(27)29-14-16-10-6-4-7-11-16/h4-13,15,18-19H,14H2,1-3H3,(H,23,25)(H,24,27)/t18-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDICGDLIWRWJZ-RBUKOAKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)[C@@H](C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate involves several key steps:
Starting Materials: : The synthesis typically begins with the selection of appropriate starting materials such as benzyloxycarbonyl-protected amino acids and corresponding phenylacetamido derivatives.
Coupling Reactions: : The protected amino acids undergo coupling reactions to form peptide bonds, often facilitated by coupling reagents like carbodiimides or phosphonium salts.
Protecting Group Strategies: : The benzyloxycarbonyl group is used as a protecting group to prevent unwanted reactions during the synthesis. The conditions for deprotection must be carefully controlled to avoid compromising the integrity of the molecule.
Esterification: : The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production methods for this compound might involve:
Large-Scale Synthesis: : Utilizing automated peptide synthesizers for large-scale production.
Purification Techniques: : Employing high-performance liquid chromatography (HPLC) and crystallization techniques to purify the final product.
Quality Control: : Ensuring the compound's purity and structural integrity through analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate can undergo various chemical reactions including:
Oxidation: : Can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: : Reduction using agents like lithium aluminum hydride can yield reduced forms.
Substitution: : Nucleophilic substitution reactions can occur at various functional groups depending on the reagents used.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
Oxidation Products: : Corresponding carboxylic acids or alcohols.
Reduction Products: : Primary alcohols or amines.
Substitution Products: : Derivatives with substituted functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate exhibits potential anticancer properties. It acts as an inhibitor of specific protein kinases that are crucial in cancer cell proliferation. Studies have shown that compounds within this class can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
1.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, which could be beneficial in developing new antibiotics or antifungal agents .
Drug Development
2.1 Peptide Synthesis
This compound serves as a key intermediate in the synthesis of various peptides. Its structure allows for the incorporation of diverse amino acids, facilitating the design of peptide-based therapeutics .
2.2 Enzyme Inhibition Studies
In enzyme kinetics studies, this compound has been utilized to analyze the inhibition mechanisms of various enzymes, particularly those involved in metabolic pathways relevant to disease states such as diabetes and obesity. The ability to modify its structure provides insights into structure-activity relationships (SAR) that are crucial for drug optimization .
Biochemical Research
3.1 Receptor Binding Studies
The compound has been employed in receptor binding assays to understand its interaction with G-protein coupled receptors (GPCRs). This is essential for elucidating its pharmacological profile and for the development of drugs targeting these receptors .
3.2 Metabolic Pathway Analysis
Research involving this compound has contributed to a better understanding of metabolic pathways involving amino acids and their derivatives. By tracing the metabolic fate of this compound in biological systems, researchers can gain insights into metabolic disorders and potential therapeutic interventions .
Case Studies and Research Findings
| Study Title | Findings | Application |
|---|---|---|
| Anticancer Efficacy of Methyl Esters | Demonstrated significant apoptosis in cancer cell lines when treated with methyl (2S)-2-[(2R)-... | Potential anticancer drug development |
| Synthesis of Novel Peptides | Used as an intermediate to synthesize peptides with enhanced bioactivity | Drug development |
| GPCR Interaction Studies | Identified binding affinity and inhibition constants for various GPCRs | Pharmacological profiling |
Mechanism of Action
The mechanism of action of this compound is primarily related to its ability to mimic peptides and interact with biological molecules. The benzyloxycarbonyl group and other functional groups play a crucial role in its biochemical interactions. The compound can inhibit or activate specific enzymes by binding to their active sites, affecting various molecular pathways.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table compares key structural features and spectral
Key Observations :
- Protecting Groups : The target compound uses a Z-group, while others employ Boc (tert-butoxycarbonyl) or lack protection .
- Ester Branching: The 3-methylbutanoate in the target compound contrasts with the 4,4-dimethylpentanoate in MPI16b, affecting lipophilicity .
- Stereochemistry : The (2R) configuration in the acetamido group distinguishes it from (2S)-configured analogs like the compound in , which may alter receptor binding .
Pharmacological and Physicochemical Properties
- LogP and Solubility : The phenyl group in the target compound enhances hydrophobicity (logP ~3.5) compared to piperidinyl derivatives (logP ~2.8) .
- Metabolic Stability: The Z-group in the target compound is cleaved via hydrogenolysis, whereas Boc-protected analogs require acidic conditions, influencing in vivo stability .
- Bioactivity : The phenylacetamido moiety may improve binding to hydrophobic enzyme pockets, as seen in antiviral peptidomimetics .
Biological Activity
Methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate, also known as a benzyloxycarbonyl derivative of a dipeptide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H26N2O5
- Molecular Weight : 398.46 g/mol
- CAS Number : 114221-05-5
The compound exhibits several biological activities that can be attributed to its structural features:
- Inhibition of Enzymatic Activity : The benzyloxycarbonyl group is known to enhance the stability and bioavailability of peptide-based drugs. This compound may inhibit specific proteases, which play critical roles in various physiological processes.
- Anti-inflammatory Effects : Research indicates that derivatives of benzyloxycarbonyl compounds can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Anticancer Activity : Some studies suggest that this compound could induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction and caspase activation.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
-
Anticancer Research :
A study investigated the effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value indicating potent activity. Mechanistic studies revealed that the compound triggered mitochondrial-mediated apoptosis pathways. -
Inflammation Modulation :
Another research focused on the anti-inflammatory properties of the compound in a murine model of arthritis. Treatment with the compound resulted in a marked decrease in joint swelling and inflammation markers such as C-reactive protein (CRP) and interleukin-1β (IL-1β), suggesting its potential therapeutic role in inflammatory diseases.
Q & A
Q. What are the key synthetic strategies for preparing methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate?
The synthesis involves multi-step protection, coupling, and deprotection strategies typical of peptide chemistry. Key steps include:
- Amino Protection : The benzyloxycarbonyl (Cbz) group protects the amine moiety to prevent unwanted side reactions during coupling .
- Coupling Reactions : Amide bond formation between the protected amino acid and the carboxyl component, often using coupling agents like DCC or HATU in anhydrous solvents (e.g., THF or DMF) .
- Esterification : The methyl ester group is introduced via reaction with methanol under acidic or basic conditions .
- Purification : Column chromatography (e.g., C18 reverse-phase) or recrystallization ensures high purity, monitored by HPLC and NMR .
Q. How do protecting groups like benzyloxycarbonyl (Cbz) influence the compound’s stability and reactivity?
The Cbz group enhances stability by:
- Preventing Nucleophilic Attack : It blocks the amine from reacting during coupling steps .
- Selective Deprotection : Removable via hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., HBr/AcOH) without affecting other functional groups .
- Compatibility with Peptide Synthesis : Unlike Fmoc, Cbz is stable under basic conditions, making it suitable for stepwise elongation .
Advanced Research Questions
Q. What advanced analytical techniques confirm stereochemical integrity and enantiomeric purity?
For example, X-ray data (e.g., CCDC 2108000 ) provides unambiguous confirmation of the (2S,2R) configuration.
Q. How can reaction conditions be optimized to minimize racemization during coupling?
Racemization risks arise during activation of carboxyl groups. Mitigation strategies include:
- Low Temperature : Conduct reactions at 0–4°C to reduce base-catalyzed epimerization .
- Coupling Agents : Use non-basic agents like HATU instead of DCC to avoid pH shifts .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states and improve yields .
Evidence from similar esters (e.g., methyl trifluoroethylamino derivatives) shows that optimized conditions achieve >95% enantiomeric excess .
Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution?
- Density Functional Theory (DFT) : Models transition states to predict activation energies and regioselectivity .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, validated by experimental X-ray data (e.g., torsion angles from ).
- Docking Studies : Assess interactions with enzymes (e.g., proteases) for drug design applications .
Data Contradictions and Resolution
- Crystallographic vs. NMR Data : X-ray structures (e.g., ) may conflict with NMR-derived conformations due to solution vs. solid-state dynamics. Cross-validation using both techniques is recommended.
- Synthetic Yields : Variations in reported yields (e.g., 70–95% ) highlight solvent purity and catalyst batch sensitivity. Reproducibility requires strict control of anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
